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Abstract

Verazide, a hydrazone derivative of the frontline antitubercular drug isoniazid, has been
recognized for its tuberculostatic properties. This technical guide provides a comprehensive
overview of Verazide's chemical structure, its established biological activity against
Mycobacterium tuberculosis, and the molecular mechanism underpinning its therapeutic action.
This document synthesizes available data on its chemical identifiers, biological efficacy, and the
experimental methodologies used for its characterization, offering a valuable resource for
researchers in the field of antimicrobial drug discovery and development.

Chemical Structure and Identification

Verazide is chemically designated as N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-4-
carbohydrazide. It is formed through the condensation of isoniazid and veratraldehyde.[1] The
key chemical identifiers for Verazide are summarized in the table below.
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Identifier Value
N'-[(E)-(3,4-
IUPAC Name dimethoxyphenyl)methylidene]pyridine-4-

carbohydrazide[2]

Molecular Formula C15H15N303[2]
Molecular Weight 285.30 g/mol [2]
CAS Number 93-47-0[2]

COC1=C(C=C(C=C1)/C=N/NC(=0)C2=CC=NC

SMILES String =C2)0C[2]

InChl Key HPXIKMBHOXLFOR-LICLKQGHSA-N[2]

Biological Activity: Tuberculostatic Action

Verazide exhibits significant biological activity as a tuberculostatic agent, meaning it inhibits the
growth and proliferation of Mycobacterium tuberculosis.[2][3] As a derivative of isoniazid, its
primary therapeutic effect is directed against this pathogenic bacterium.

Quantitative Analysis of Biological Activity

The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration
(MIC), which is the lowest concentration of the compound that prevents visible growth of a
microorganism. While the seminal 1957 study by S.D. Rubbo, J. Edgar, and G. Vaughan, titled
"Chemotherapy of tuberculosis. I. Antituberculous activity of verazide and related hydrazones,"
provides the foundational evidence for Verazide's activity, the specific MIC values from this
publication could not be retrieved through available search resources.

However, the broader class of isoniazid-hydrazones has been extensively studied, with
numerous derivatives demonstrating potent activity against the reference M. tuberculosis strain
H37Rv. The following table presents representative MIC values for various isoniazid-hydrazone
derivatives to provide a contextual understanding of the expected efficacy of Verazide.
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o MIC against M.
Isoniazid-Hydrazone .
L tuberculosis H37Rv Reference
Derivative
(ng/mL)
Isoniazid-Isatin Hydrazone 5 >100 [1114]
Isoniazid-Isatin Hydrazone 6 50 [1]14]
Isoniazid-Isatin Hydrazone 7 6.25 [1114]
Indolylhydrazone Derivative 0.2 [5]
Naphthoquinoidal Hydrazone 6.25 [6]
Isoniazid (Reference) 0.025 [5]

Mechanism of Action: Inhibition of Mycolic Acid
Synthesis

The tuberculostatic activity of Verazide, like other isoniazid hydrazones, is attributed to its
ability to inhibit the synthesis of mycolic acids, which are essential and unique components of
the mycobacterial cell wall.[1][7]

The Mycolic Acid Synthesis Pathway

Mycolic acids are long-chain fatty acids that form a protective, waxy layer around M.
tuberculosis, contributing to its virulence and resistance to common antibiotics. The
biosynthesis of these crucial lipids is a complex process involving a type-Il fatty acid synthase
(FAS-11) system. A key enzyme in this pathway is the enoyl-acyl carrier protein reductase,
known as InhA.[1][7]

Verazide as a Pro-drug and InhA Inhibitor

Isoniazid, the parent compound of Verazide, is a pro-drug that requires activation by the
mycobacterial catalase-peroxidase enzyme, KatG.[7] This activation leads to the formation of a
reactive species that subsequently inhibits InhA. While direct evidence for Verazide's activation
by KatG and subsequent inhibition of InhA is not explicitly available in the retrieved literature,
the structural similarity to isoniazid and the established mechanism for the isoniazid-hydrazone
class strongly suggest a similar mode of action. The inhibition of InhA disrupts the FAS-II
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pathway, leading to the cessation of mycolic acid production and ultimately inhibiting bacterial
growth.

Mycobacterium tuberculosis
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Activation KatG
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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